molecular formula C33H37N3O13 B12506271 Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH

Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH

Cat. No.: B12506271
M. Wt: 683.7 g/mol
InChI Key: QOACISSHGAAMLK-UHFFFAOYSA-N
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Description

Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH is a compound that belongs to the class of Fmoc-modified amino acids. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to an asparagine (Asn) residue, which is further linked to a GlcNAc (N-acetylglucosamine) moiety. This compound is commonly used in the synthesis of glycopeptides and glycoproteins due to its ability to facilitate the attachment of carbohydrate chains to peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH typically involves the protection of the amino group of asparagine with the Fmoc group, followed by the attachment of the GlcNAc moiety. The GlcNAc moiety is often acetylated to protect the hydroxyl groups during the synthesis. The synthetic route can be summarized as follows:

    Protection of Asparagine: The amino group of asparagine is protected using the Fmoc group through a reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).

    Attachment of GlcNAc: The GlcNAc moiety is attached to the protected asparagine through a glycosylation reaction. This step may involve the use of glycosyl donors and catalysts to facilitate the formation of the glycosidic bond.

    Acetylation: The hydroxyl groups of the GlcNAc moiety are acetylated using acetic anhydride in the presence of a base to protect them during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve automated solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound by sequentially adding protected amino acids and carbohydrate moieties to a growing peptide chain anchored to a solid support.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of asparagine.

    Glycosylation: The compound can participate in glycosylation reactions to attach additional carbohydrate moieties.

    Acetylation/Deacetylation: The acetyl groups on the GlcNAc moiety can be removed under acidic or basic conditions to reveal the free hydroxyl groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Glycosylation: Glycosyl donors such as glycosyl halides or trichloroacetimidates, along with catalysts like silver triflate (AgOTf), are used for glycosylation.

    Acetylation: Acetic anhydride in the presence of a base like pyridine is used for acetylation.

Major Products Formed

    Deprotected Asparagine: Removal of the Fmoc group yields free asparagine.

    Glycosylated Products: Attachment of additional carbohydrate moieties results in various glycosylated derivatives.

    Deacetylated Products: Removal of acetyl groups yields free hydroxyl groups on the GlcNAc moiety.

Scientific Research Applications

Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of glycopeptides and glycoproteins for studying protein-carbohydrate interactions.

    Biology: Employed in the investigation of glycosylation processes and their effects on protein function and stability.

    Medicine: Utilized in the development of glycopeptide-based therapeutics and vaccines.

    Industry: Applied in the production of biopharmaceuticals and diagnostic reagents.

Mechanism of Action

The mechanism of action of Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH involves its role as a building block in the synthesis of glycopeptides and glycoproteins. The Fmoc group protects the amino group of asparagine during synthesis, allowing for selective reactions at other functional groups. The GlcNAc moiety facilitates the attachment of carbohydrate chains, which can influence the biological activity and stability of the resulting glycopeptides and glycoproteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asn(GlcNAc)-OH: Similar to Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH but lacks the acetyl protection on the GlcNAc moiety.

    Fmoc-Asn(Fuc-GlcNAc)-OH: Contains a fucose (Fuc) residue in addition to the GlcNAc moiety.

    Fmoc-Asn(Man-GlcNAc)-OH: Contains a mannose (Man) residue in addition to the GlcNAc moiety.

Uniqueness

This compound is unique due to the presence of acetyl groups on the GlcNAc moiety, which provide additional protection during synthesis and can influence the reactivity and stability of the compound. This makes it particularly useful in complex synthetic routes where selective protection and deprotection steps are required.

Properties

IUPAC Name

4-[[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOACISSHGAAMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N3O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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